Zanvipixant

Description

Significance of the P2X7 Receptor in Neuroinflammation and Neuropsychiatric Pathologies

Under pathological conditions such as brain injury, chronic stress, or neurodegeneration, damaged cells release large amounts of ATP into the extracellular space. frontiersin.orgnih.govtandfonline.com This surge in ATP activates P2X7 receptors, which are primarily expressed on microglia, the resident immune cells of the CNS, as well as on astrocytes and oligodendrocytes. nih.govmdpi.comnih.gov

Activation of the P2X7R triggers a cascade of inflammatory events:

Inflammasome Activation: P2X7R is a key regulator of the NLRP3 inflammasome, a multiprotein complex. researchgate.netdovepress.com Its activation leads to the cleavage of pro-caspase-1 into active caspase-1.

Pro-inflammatory Cytokine Release: Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms for release. researchgate.netnih.gov This release of IL-1β is a central event in initiating and amplifying neuroinflammatory responses. patsnap.comkarger.comnih.gov

Microglial Activation: P2X7R stimulation drives microglia toward a pro-inflammatory phenotype, characterized by the release of various inflammatory mediators, including other cytokines like tumor necrosis factor-alpha (TNF-α), chemokines, proteases, and reactive oxygen species (ROS). mdpi.comeneuro.orgresearchgate.net

This P2X7R-driven neuroinflammation is implicated in a wide array of CNS disorders. Dysregulation of this pathway contributes to neuronal damage and has been linked to neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as neuropsychiatric conditions such as major depressive disorder (MDD) and anxiety. nih.govnih.govfrontiersin.org In depression, for instance, chronic stress can lead to excessive ATP release, activating P2X7R and promoting a lasting neuroinflammatory state that contributes to the development of depressive-like behaviors. nih.govmdpi.com

Rationale for Pharmacological Targeting of P2X7 Receptors in CNS Contexts

Given the central role of the P2X7R in initiating and sustaining neuroinflammation, blocking its activity with a pharmacological antagonist presents a promising therapeutic strategy. frontiersin.orgresearchgate.net The rationale for this approach is to interrupt the inflammatory cascade at a key upstream point, thereby mitigating the downstream consequences of excessive ATP signaling in the brain.

A brain-penetrant P2X7R antagonist could theoretically:

Reduce the release of potent pro-inflammatory cytokines like IL-1β. patsnap.comwikipedia.org

Prevent the chronic activation of microglia, shifting them away from a damaging pro-inflammatory state. nih.gov

Protect neurons from excitotoxicity and inflammation-mediated damage. nih.govmdpi.com

Alleviate symptoms associated with neuroinflammation, such as anhedonia (the inability to feel pleasure) in depression. nih.govfrontiersin.org

The development of potent, selective, and brain-penetrant P2X7R antagonists like JNJ-55308942 is a direct result of this rationale. patsnap.comnih.gov By specifically targeting the P2X7R, such compounds aim to normalize the inflammatory environment in the brain, offering a novel mechanistic approach for treating complex CNS disorders where neuroinflammation is a key pathological feature. nih.govnih.gov

JNJ-55308942: A Case Study in P2X7R Antagonism

JNJ-55308942 is a high-affinity, selective, and brain-penetrant P2X7 receptor antagonist developed for CNS disorders. patsnap.commedchemexpress.com Its neuropharmacology has been evaluated in several preclinical models, demonstrating its potential to engage the P2X7R target in the brain and modulate neuroinflammatory pathways. nih.gov

Preclinical Research Findings for JNJ-55308942

In vitro and in vivo studies have characterized the potency and functional effects of JNJ-55308942. The compound effectively blocks P2X7R function, leading to reduced IL-1β release and attenuation of microglial activation. patsnap.comnih.gov

Table 1: In Vitro Affinity and Potency of JNJ-55308942 A summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for JNJ-55308942 against human and rat P2X7 receptors.

| Species | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Human | Ki | 7.1 | medchemexpress.com |

| Human | IC50 | 10 | medchemexpress.com |

| Rat | Ki | 2.9 | medchemexpress.com |

Preclinical studies in rodent models have provided evidence of the compound's efficacy in reversing behaviors relevant to neuropsychiatric disorders.

Table 2: Preclinical Efficacy of JNJ-55308942 in Rodent Models A summary of key findings from in vivo studies investigating the effects of JNJ-55308942 on neuroinflammation and behavior.

| Model | Key Finding | Reference |

|---|---|---|

| Rat Model of Functional Target Engagement | Blocked Bz-ATP-induced IL-1β release in the hippocampus, demonstrating functional target engagement in the brain. | nih.govfrontiersin.orgresearchgate.net |

| Mouse Model of LPS-Induced Microglial Activation | Attenuated lipopolysaccharide (LPS)-induced microglial activation. | nih.gov |

| Mouse BCG-Induced Depression Model | Reversed deficits in sucrose (B13894) preference and social interaction, behaviors analogous to anhedonia and social withdrawal. | nih.govfrontiersin.org |

| Rat Chronic Stress Model | Reversed stress-induced deficits in sucrose intake, a measure of anhedonia. | frontiersin.orgresearchgate.net |

These preclinical findings demonstrate that JNJ-55308942 is a potent P2X7 antagonist that engages its target in the brain to modulate IL-1β release and microglial activation, leading to efficacy in animal models of anhedonia. patsnap.comnih.gov Following these promising preclinical results, JNJ-55308942 advanced into clinical development and has been investigated in a Phase 2 trial for patients with bipolar depression. patsnap.comspringer.comveeva.com

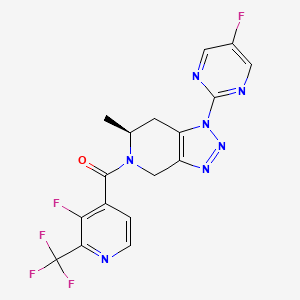

Structure

3D Structure

Propriétés

IUPAC Name |

[(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDWZBQISRTEBH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166558-11-6 | |

| Record name | JNJ-55308942 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7YN3CQ7S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Jnj 55308942

Discovery and Initial Characterization of JNJ-55308942 as a P2X7 Receptor Antagonist

JNJ-55308942 was identified and developed as a clinical candidate targeting the P2X7 ion channel due to the growing evidence linking neuroinflammation to neuropsychiatric disorders. nih.govnih.gov The activation of the P2X7 receptor by extracellular adenosine (B11128) triphosphate (ATP) is a key step in initiating neuroinflammatory cascades, primarily through the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govresearchgate.net

Initial characterization studies established JNJ-55308942 as a high-affinity and selective functional antagonist of the P2X7 receptor. nih.govmedchemexpress.com It was developed as a potential backup to another P2X7 antagonist, JNJ-54175446, and was noted for its improved solubility and protein binding properties. frontiersin.org The compound is part of a class of 1,2,3-triazolo based P2X7 receptor antagonists. frontiersin.org Preclinical development demonstrated its ability to penetrate the brain and engage with its target, making it a promising candidate for treating central nervous system (CNS) disorders. frontiersin.orgnih.gov

Quantitative Assessment of P2X7 Receptor Binding and Potency

High-Affinity Binding and Functional Potency Across Species (Human and Rodent P2X7)

JNJ-55308942 exhibits high-affinity binding and potent functional antagonism at both human and rodent P2X7 receptors. nih.govmedchemexpress.comfrontiersin.org This cross-species activity is a crucial attribute for the translation of preclinical findings to human studies.

Radioligand binding assays determined the equilibrium binding affinity (pKi) of JNJ-55308942 to be 8.1 for the recombinant human P2X7 receptor and 8.5 for the rat P2X7 receptor. nih.gov In functional assays measuring the inhibition of calcium influx, the compound demonstrated potent antagonism with pIC50 values that were consistent across various species, including human, rat, mouse, macaque, and dog. nih.govfrontiersin.orgnih.gov

Interactive Table: Binding Affinity and Functional Potency of JNJ-55308942

| Species/Receptor | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|

| Human (recombinant) | Binding Affinity (pKi) | 8.1 | nih.gov | |

| Rat (recombinant) | Binding Affinity (pKi) | 8.5 | nih.gov | |

| Human (hP2X7) | Functional Potency (IC50) | 10 | nM | medchemexpress.comwhiterose.ac.uk |

| Rat (rP2X7) | Functional Potency (IC50) | 15 | nM | medchemexpress.comwhiterose.ac.uk |

| Human (hP2X7) | Functional Potency (Ki) | 7.1 | nM | medchemexpress.com |

| Rat (rP2X7) | Functional Potency (Ki) | 2.9 | nM | medchemexpress.com |

| Mouse (mP2X7) | Functional Potency (IC50) | 7.55 | nM | frontiersin.orgnih.gov |

| Macaque (mmP2X7) | Functional Potency (IC50) | 7.96 | nM | frontiersin.orgnih.gov |

| Dog (dP2X7) | Functional Potency (IC50) | 7.72 | nM | frontiersin.orgnih.gov |

Selectivity Profile Against Other P2X Subtypes and Other Receptor Panels

A critical aspect of a therapeutic antagonist is its selectivity for the intended target over other related receptors to minimize off-target effects. JNJ-55308942 has demonstrated a high degree of selectivity for the P2X7 receptor.

Screening studies have shown that JNJ-55308942 does not exhibit significant activity against other human P2X receptor subtypes, including P2X1, P2X2, P2X3, and P2X4 homomers, as well as P2X2/3 heteromers, at concentrations up to 10 μM. nih.gov Furthermore, when tested against a broad panel of other receptors, transporters, and enzymes, JNJ-55308942 at a concentration of 1 μM did not show any significant interactions. nih.gov This clean selectivity profile underscores its specificity as a P2X7 receptor antagonist.

Molecular Mechanisms of P2X7 Receptor Modulation by JNJ-55308942

Inhibition of ATP-Induced Ion Channel Activity

The primary mechanism of action of JNJ-55308942 is the direct inhibition of the P2X7 receptor's ion channel function. The P2X7 receptor is a non-selective cation channel that, upon activation by high concentrations of extracellular ATP, permits the influx of Na+ and Ca2+ and the efflux of K+. nih.govacs.org

JNJ-55308942 acts as a functional antagonist by blocking this ATP-induced ion flux. nih.govmedchemexpress.com In vitro assays have confirmed its ability to potently inhibit the influx of calcium through the P2X7 ion channel. nih.gov By preventing the opening of the channel, JNJ-55308942 effectively blocks the initial signaling events triggered by P2X7 receptor activation.

Downstream Attenuation of Pro-inflammatory Cytokine Release (e.g., Interleukin-1β)

A key pathological consequence of P2X7 receptor activation, particularly in immune cells like microglia, is the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). nih.govresearchgate.netfrontiersin.org This process is a central driver of neuroinflammation.

JNJ-55308942 has been shown to potently and in a concentration-dependent manner attenuate the release of IL-1β in various experimental systems, including human blood, mouse blood, and isolated mouse microglia. nih.govresearchgate.netmedchemexpress.compatsnap.com For instance, oral administration of JNJ-55308942 has been demonstrated to block the release of IL-1β induced by the P2X7 agonist Bz-ATP in the brains of conscious rats. nih.govresearchgate.net This downstream effect on cytokine release is a direct consequence of its primary action of inhibiting the P2X7 ion channel and is considered a crucial element of its therapeutic potential in neuroinflammatory conditions. nih.govresearchgate.net

Cellular Effects of JNJ-55308942 on Immune Cell Function

JNJ-55308942 is a potent, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on immune cells, particularly microglia. nih.govresearchgate.netpatsnap.comnih.gov Its mechanism of action revolves around blocking this receptor, thereby modulating downstream inflammatory pathways. nih.govfrontiersin.org Activation of the P2X7 receptor by extracellular ATP is a key step in the inflammatory cascade, triggering the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govfrontiersin.org By antagonizing the P2X7 receptor, JNJ-55308942 effectively interferes with this process, leading to significant effects on immune cell function. nih.govpatsnap.comfrontiersin.org

Modulation of Microglial Activation States

JNJ-55308942 has demonstrated a conclusive ability to modulate the activation of microglia, the primary immune cells of the central nervous system. nih.govfrontiersin.org In preclinical models, the compound significantly attenuated microglial activation induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.govresearchgate.netpatsnap.commedchemexpress.com This suggests a critical role for the P2X7 receptor in the process of microglial activation. nih.govresearchgate.net

Research findings indicate that JNJ-55308942 administration leads to a reduction in the expression of key microglial activation markers. targetmol.com Specifically, in a mouse model where microglial activation was induced by a systemic LPS injection, treatment with JNJ-55308942 significantly attenuated the LPS-induced changes in the surface expression of CD45 and CD11b, which are well-established markers of microglial activation. targetmol.com This provides direct evidence that P2X7 antagonism by JNJ-55308942 can dampen the neuroinflammatory response at a cellular level by altering the state of microglia. nih.gov

| Marker | Effect of LPS Treatment | Effect of JNJ-55308942 Pre-treatment | Reference |

|---|---|---|---|

| CD11b Surface Expression | Increased | Significantly Attenuated | targetmol.com |

| CD45 Surface Expression | Increased | Significantly Attenuated | targetmol.com |

| Forward Scatter (FSC) | Increased | Significantly Attenuated | targetmol.com |

Impact on Immune Cell Responses in In Vitro Systems

The immunomodulatory effects of JNJ-55308942 have been extensively characterized in various in vitro systems, confirming its potent and direct action on immune cells. nih.govpatsnap.com The compound is a functional antagonist across multiple species, with high affinity for human and rat P2X7 channels. medchemexpress.comtargetmol.com

In vitro studies using both human and mouse immune cells have shown that JNJ-55308942 potently inhibits the release of the pro-inflammatory cytokine IL-1β in a concentration-dependent manner. nih.govnih.govmedchemexpress.comtargetmol.com This effect was observed in whole blood samples and, importantly, in primary microglial cultures, which are the main source of IL-1β in the central nervous system. nih.gov Furthermore, JNJ-55308942 was shown to prevent cell death induced by the P2X7 receptor agonist Bz-ATP in a concentration-dependent manner. nih.gov This is a significant finding, as P2X7-mediated cell death can amplify inflammation by releasing more ATP into the extracellular space. nih.gov

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ | Human (hP2X7) | 10 nM | medchemexpress.comtargetmol.com |

| Rat (rP2X7) | 15 nM | medchemexpress.comtargetmol.com | |

| Kᵢ | Human (hP2X7) | 7.1 nM | medchemexpress.comtargetmol.com |

| Rat (rP2X7) | 2.9 nM | medchemexpress.comtargetmol.com | |

| Effect on IL-1β Release | Human Blood | Concentration-dependent attenuation | nih.govpatsnap.com |

| Mouse Blood | Concentration-dependent attenuation | nih.govpatsnap.com | |

| Mouse Microglia | Concentration-dependent attenuation | nih.govpatsnap.com | |

| Effect on Cell Death | In vitro model | Prevents Bz-ATP-induced cell death | nih.gov |

Preclinical Pharmacological Evaluation of Jnj 55308942

In Vitro Pharmacological Efficacy Studies

Functional Inhibition of P2X7 in Cell-Based Assays

JNJ-55308942 demonstrates potent functional antagonism of the P2X7 receptor across multiple species. frontiersin.org In cell-based assays, the compound effectively inhibits P2X7 channel activation. snmjournals.org Radioligand binding assays have determined the affinity of JNJ-55308942 for both recombinant and native P2X7 ion channels. nih.gov

The compound exhibits high potency, with pKi values of 8.1 for recombinant human P2X7 and 8.5 for recombinant rat P2X7 channels. medchemexpress.com Further studies have established its inhibitory concentrations (IC₅₀) and binding affinities (Ki) for human and rat P2X7, highlighting its potential for therapeutic intervention. medchemexpress.comtargetmol.com Specifically, JNJ-55308942 has an IC₅₀ of 10 nM and a Ki of 7.1 nM for human P2X7, and an IC₅₀ of 15 nM and a Ki of 2.9 nM for rat P2X7. targetmol.com

In functional assays using 1321N cell lines expressing either human or rat P2X7 receptors, JNJ-55308942 was evaluated against the agonist 2',3'-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP) for channel activation. snmjournals.org The compound also effectively prevents Bz-ATP-induced cell death in a concentration-dependent manner. nih.govresearchgate.net This is a significant finding as ATP released during cell necrosis can lead to sustained P2X7 activation and amplify further ATP release. nih.gov

Table 1: In Vitro Affinity and Potency of JNJ-55308942

| Target | Species | Assay Type | Value | Unit |

|---|---|---|---|---|

| P2X7 | Human (recombinant) | pKi | 8.1 | |

| P2X7 | Rat (recombinant) | pKi | 8.5 | |

| P2X7 | Rat (cortex) | pKi | 8.2 | |

| P2X7 | Human | IC₅₀ | 10 | nM |

| P2X7 | Human | Ki | 7.1 | nM |

| P2X7 | Rat | IC₅₀ | 15 | nM |

| P2X7 | Rat | Ki | 2.9 | nM |

Data sourced from multiple in vitro studies. nih.govmedchemexpress.comtargetmol.com

Dose-Dependent Attenuation of Inflammatory Mediator Release in Cultured Cells

JNJ-55308942 has been shown to potently and concentration-dependently attenuate the release of the inflammatory mediator IL-1β in various cell types. nih.govnih.govpatsnap.com This effect has been observed in human blood, mouse blood, and cultured mouse microglia. nih.govnih.gov The compound's ability to block the release of this key cytokine underscores its anti-inflammatory potential. frontiersin.org

In studies using cultured microglial cells, JNJ-55308942 effectively inhibited the release of IL-1β. nih.govnih.gov This is consistent with the understanding that P2X7 activation on microglia is a primary driver of IL-1β maturation and secretion. acs.org The compound's ability to modulate this pathway in a dose-dependent manner has been a key finding in its preclinical evaluation. nih.govnih.gov

In Vivo Efficacy in Animal Models of Neurological and Neuroinflammatory Disorders

Modulation of Neuroinflammatory Markers in Rodent Brains

In vivo studies have demonstrated that orally administered JNJ-55308942 can engage its target in the brain and exert functional effects. nih.govnih.gov In conscious rats, the compound blocked Bz-ATP-induced release of IL-1β in the brain, confirming its ability to modulate neuroinflammatory processes in a living system. nih.govnih.govpatsnap.com Specifically, a 3 mg/kg oral dose of JNJ-55308942 was shown to attenuate this release. nih.gov

Further preclinical pharmacodynamic studies using in vivo microdialysis in rats showed that a 10 mg/kg oral dose of JNJ-55308942 significantly inhibited Bz-ATP-induced IL-1β release in the hippocampus at 1 and 5 hours post-administration. researchgate.netfrontiersin.org Ex-vivo autoradiography in rats established a clear dose-occupancy relationship for JNJ-55308942 in the brain, with an ED₅₀ of 0.07 mg/kg. nih.govnih.govpatsnap.com

Efficacy in Rodent Models of Anhedonia and Depression (e.g., Bacillus Calmette-Guerin-induced, chronic stress)

JNJ-55308942 has shown efficacy in rodent models of anhedonia and depression, behaviors often linked to neuroinflammation. nih.govnih.govfrontiersin.org In a model of depression induced by Bacillus Calmette-Guérin (BCG), an oral dose of 30 mg/kg of JNJ-55308942 reversed the deficits in sucrose (B13894) preference and social interaction in mice. nih.govnih.govpatsnap.comfrontiersin.org This finding suggests a role for P2X7 in the neuroinflammatory component of this depression model. nih.govnih.gov

Furthermore, in a rat model of chronic stress-induced deficits in sucrose intake, JNJ-55308942 was also effective in reversing this anhedonic behavior. nih.govnih.govfrontiersin.org This effect was associated with high P2X7 occupancy in the brain, as measured by autoradiography. nih.govnih.gov The compound itself did not affect sucrose intake in non-stressed control animals, indicating it does not have a baseline effect on normal drinking behavior. nih.gov

Table 2: Efficacy of JNJ-55308942 in Rodent Behavioral Models

| Model | Species | Key Finding |

|---|---|---|

| Bacillus Calmette-Guérin (BCG)-induced Depression | Mouse | Reversed deficits in sucrose preference and social interaction. |

| Chronic Stress-induced Anhedonia | Rat | Reversed deficits in sucrose intake. |

Data compiled from preclinical studies. nih.govnih.govpatsnap.comfrontiersin.org

Impact on Lipopolysaccharide-Induced Microglial Activation in Rodent Models

The effect of JNJ-55308942 on microglial activation has been investigated using the lipopolysaccharide (LPS) model of systemic inflammation. nih.govnih.gov LPS, an endotoxin (B1171834) from Gram-negative bacteria, is known to induce a robust inflammatory response, including the activation of microglia in the brain. frontiersin.org

In mice treated with a systemic injection of LPS, oral administration of JNJ-55308942 (30 mg/kg) attenuated the subsequent microglial activation. nih.govnih.govmedchemexpress.com This was assessed two days after the LPS injection and suggests that P2X7 plays a role in this process. nih.govnih.gov The compound was found to significantly attenuate the effects of LPS on the forward scatter (FSC), as well as on the surface expression of CD45 and CD11b, which are markers of microglial activation. targetmol.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The preclinical evaluation of JNJ-55308942 in various animal models has provided a comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are crucial for establishing the compound's potential for clinical development, particularly its ability to reach its target in the central nervous system (CNS) and exert the desired pharmacological effects.

Brain Penetrance and Distribution Profiles in Preclinical Species

A critical attribute for a CNS-acting drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. JNJ-55308942 has demonstrated excellent brain penetrance in preclinical studies. nih.govnih.govresearchgate.net The compound is characterized as a brain-penetrant P2X7 functional antagonist with a brain-to-plasma ratio of approximately 1. nih.govnih.govresearchgate.netpatsnap.com This indicates that the compound distributes effectively into the brain tissue from the systemic circulation.

In rats, the brain-to-plasma ratio of a related P2X7 antagonist was found to be approximately 0.8. acs.org Further studies with a radiolabeled version of a similar compound, [¹⁸F]-JNJ-64413739, showed brain-to-plasma ratios ranging from 0.8 to 1.08 in rats at various time points after injection, confirming good BBB permeability. snmjournals.org Microdosing experiments in rats, where JNJ-55308942 was used as a blocking agent, further supported its ability to occupy brain targets. snmjournals.org This efficient brain penetration is a key characteristic that enables its investigation for neurological and psychiatric disorders. nih.govalzdiscovery.org

Table 1: Brain Penetrance of JNJ-55308942 and Related Compounds in Preclinical Species

| Species | Compound | Brain/Plasma Ratio | Reference |

|---|---|---|---|

| Rodents | JNJ-55308942 | ~1 | nih.govnih.govresearchgate.netpatsnap.com |

| Rat | Related P2X7 Antagonist | ~0.8 | acs.org |

Preclinical Target Occupancy and Dose-Response Relationships In Vivo

In vivo studies have confirmed that JNJ-55308942 engages its target, the P2X7 receptor, in the brain in a dose- and concentration-dependent manner. nih.govnih.govpatsnap.com In rats, oral administration of JNJ-55308942 led to a robust and dose-dependent occupancy of brain P2X7 receptors, with an ED₅₀ of 0.07 mg/kg. nih.govnih.govresearchgate.netmedchemexpress.com Saturation of brain P2X7 occupancy was observed at doses around 1–3 mg/kg. nih.gov

Time-course studies in rats following a 10 mg/kg oral dose showed rapid and sustained brain P2X7 occupancy, reaching 88% within 15 minutes and remaining above 80% for up to 6 hours. nih.gov Significant occupancy was still observed at 24 hours (70%) and 48 hours (14%), with a return to baseline by 72 hours. nih.gov This sustained target engagement is a desirable property for a therapeutic agent.

Functionally, this target engagement translates to a measurable biological effect. In conscious rats, a 3 mg/kg oral dose of JNJ-55308942 was sufficient to block the release of interleukin-1β (IL-1β) in the brain induced by the P2X7 agonist Bz-ATP. nih.govnih.govresearchgate.netmedchemexpress.com Furthermore, a 10 mg/kg oral dose significantly inhibited Bz-ATP-induced IL-1β release in the rat hippocampus at 1 and 5 hours post-administration. frontiersin.org These findings demonstrate a clear link between target occupancy and a functional pharmacodynamic response in the CNS. nih.govnih.govpatsnap.com

Table 2: Preclinical In Vivo Target Occupancy and Functional Response of JNJ-55308942 in Rats

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Brain P2X7 Occupancy ED₅₀ | 0.07 mg/kg (p.o.) | Rat | nih.govnih.govresearchgate.netmedchemexpress.com |

| Brain P2X7 Occupancy (10 mg/kg, p.o.) | 88% at 0.25 h, >80% through 6 h | Rat | nih.gov |

Preclinical Biotransformation and Elimination Considerations in Animal Models

The pharmacokinetic profile of JNJ-55308942 has been evaluated in several preclinical species, including rats, dogs, and monkeys, revealing favorable properties for an orally administered drug. The compound demonstrated poor to moderate clearance and acceptable intravenous half-lives across these species. nih.gov

In rats, JNJ-55308942 exhibited a clearance of 3.7 mL/min/kg and an intravenous half-life of 5.6 hours. nih.gov Dogs showed a lower clearance of 0.8 mL/min/kg and a longer half-life of 21.2 hours, while in monkeys, the clearance was 2.6 mL/min/kg with a half-life of 6.0 hours. nih.gov

The compound displayed high oral bioavailability in all tested species, with values of 81% in rats, 98% in dogs, and 97% in monkeys, indicating efficient absorption from the gastrointestinal tract. nih.gov Following a 5 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) was 1747 ng/mL, and the total drug exposure over 24 hours (AUC₂₄h) was 17549 (ng/mL)·h. medchemexpress.com The volume of distribution at steady state (Vss) was 1.7 L/kg in rats. medchemexpress.com

Metabolically, JNJ-55308942 was found to be stable in both rat and human liver microsomes, suggesting a lower likelihood of rapid metabolic breakdown. nih.gov

Table 3: Pharmacokinetic Parameters of JNJ-55308942 in Preclinical Species

| Parameter | Rat | Dog | Monkey | Reference |

|---|---|---|---|---|

| Clearance (CL, mL/min/kg) | 3.7 | 0.8 | 2.6 | nih.gov |

| IV Half-life (t₁/₂, h) | 5.6 | 21.2 | 6.0 | nih.gov |

| Oral Bioavailability (%F) | 81 | 98 | 97 | nih.gov |

| Volume of Distribution (Vss, L/kg) | 1.7 | - | - | medchemexpress.com |

| Cmax (ng/mL) at 5 mg/kg p.o. | 1747 | - | - | medchemexpress.com |

Chemical Synthesis and Structure Activity Relationship Sar of Jnj 55308942

Synthetic Methodologies for JNJ-55308942

The synthesis of JNJ-55308942 is a result of extensive medicinal chemistry efforts aimed at creating a drug-like molecule with optimal properties for central nervous system (CNS) applications. nih.gov

Stereochemical Considerations and Control in Synthesis

JNJ-55308942 possesses a specific stereochemistry that is crucial for its high affinity and potency. The molecule contains a chiral center at the carbon connecting the benzamide (B126) group to the triazolopiperidine core. The synthesis is stereochemically controlled to produce the desired enantiomer in a substantially pure form. google.com Such stereochemical control is a critical aspect of modern drug synthesis, as different enantiomers of a molecule can have vastly different pharmacological activities and safety profiles. The specific (S)-enantiomer was identified as the more potent isomer during the optimization process. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The development of JNJ-55308942 was heavily guided by SAR studies to maximize potency against the P2X7 receptor while improving selectivity and pharmacokinetic properties.

Identification of Key Structural Features for P2X7 Antagonism and Selectivity

SAR studies have identified several structural motifs that are critical for the potent and selective antagonism of the P2X7 receptor by JNJ-55308942 and related compounds. acs.org

o-Halobenzamide Moiety : A recurrent and essential feature in many potent P2X7 antagonists is the presence of an ortho-substituted phenyl ring attached to an amide function, such as the o-chlorobenzamide group. uniba.itacs.org This substitution induces a specific dihedral torsion, or a twist, in the orientation of the benzamide group relative to the rest of the molecule. This conformation is considered necessary for high-potency binding to the P2X7 receptor. acs.org

Triazolopiperidine Core : The 1,2,3-triazolopiperidine scaffold serves as a rigid and structurally novel core, anchoring the key pharmacophoric elements in the correct spatial orientation for receptor binding. nih.gov

N-Linked Heterocycle : The nature of the heterocycle attached to the triazole ring was a major focus of optimization. In the case of JNJ-55308942's predecessor, JNJ-54175446, this was a pyrimidine (B1678525) group. Modifications in this area were crucial for fine-tuning potency across different species (human and rat) and improving other drug-like properties. nih.gov

Lipophilic Group : A lipophilic group linked to the amide function is another important pharmacophoric feature for potent P2X7 antagonism. uniba.it

Rational Design Principles and Ligand-Based Optimization for P2X7 Activity

JNJ-55308942 was developed as a "back-up" candidate to another potent P2X7 antagonist, JNJ-54175446, with the goal of improving upon its properties. nih.govfrontiersin.org The rational design process focused on addressing specific liabilities identified in the lead compound and the broader chemical series.

The optimization from earlier compounds to JNJ-55308942 involved several key changes:

Improved Solubility and Metabolic Stability : A primary goal was to enhance aqueous solubility and reduce metabolic turnover. The substitution of isonicotinamides for benzamides in predecessor compounds was a key strategy that led to JNJ-55308942, resulting in improved solubility and metabolic stability. frontiersin.org

Reduced CYP Inhibition : Early analogs in the triazolopiperidine series showed some inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C19. The structural modifications leading to JNJ-55308942 successfully mitigated this issue, contributing to a better safety profile. frontiersin.orgnih.gov

Enhanced Rodent Potency : Initial compounds in the series had high potency for the human P2X7 receptor but were less active at the rodent receptor. This discrepancy complicates preclinical evaluation. Focused SAR studies on the N-linked heterocycle led to compounds like JNJ-55308942 with potent activity at both human and rat P2X7 receptors, facilitating translational studies. nih.govnih.gov

Analog Development and Characterization

The discovery of JNJ-55308942 emerged from a broader program exploring 1,2,3-triazolopiperidines as P2X7 antagonists. nih.gov The most significant analog for comparison is its direct predecessor, JNJ-54175446. nih.gov

JNJ-54175446 is also a potent, selective, and brain-penetrant P2X7 antagonist that advanced to clinical trials. frontiersin.orgnih.gov It demonstrated robust target engagement in both preclinical species and humans. nih.govfrontiersin.org However, JNJ-55308942 was developed to offer specific advantages, particularly improved solubility and a better protein binding profile (i.e., an increased free fraction of the drug). nih.govfrontiersin.org

The table below provides a comparative summary of the in-vitro pharmacology for JNJ-55308942.

Table 1: In-Vitro Pharmacology of JNJ-55308942

| Assay Type | Species/System | Potency (pIC₅₀) / Affinity (pKᵢ) |

|---|---|---|

| Functional Antagonism (Ca²⁺ Flux) | ||

| Human (recombinant) | 8.0 (IC₅₀ = 10 nM) | |

| Rat (recombinant) | 7.8 (IC₅₀ = 15 nM) | |

| Radioligand Binding Affinity | ||

| Human (recombinant) | 8.1 (Kᵢ = 7.1 nM) | |

| Rat (recombinant) | 8.5 (Kᵢ = 2.9 nM) | |

| Rat Cortex (native) | 8.2 | |

| IL-1β Release Inhibition | ||

| Human Blood | 7.7 | |

| Human PBMCs | 7.5 |

Data sourced from Bhattacharya et al., 2018. nih.gov

The characterization of this series of analogs involved extensive testing, including assessments of potency, selectivity against other receptors, metabolic stability in liver microsomes, and potential for hERG toxicity and CYP450 inhibition. frontiersin.org This thorough characterization ensured that the selected clinical candidate, JNJ-55308942, possessed a well-rounded profile suitable for further development. frontiersin.orgnih.gov

Design and Synthesis of JNJ-55308942 Analogs for Enhanced Preclinical Properties

The discovery of JNJ-55308942 is part of a broader medicinal chemistry effort to identify brain-penetrant P2X7 antagonists. frontiersin.org This work evolved from earlier series of compounds, such as those based on a 1,2,4-triazolopiperazine core. researchgate.net A key breakthrough was the exploration of novel heterocyclic cores, leading to the development of a 1,2,3-triazolopiperidine series. researchgate.net

The synthesis and structure-activity relationship (SAR) studies focused on modifying various parts of the molecule to improve its drug-like properties. researchgate.net Initial efforts in the 1,2,3-triazolopiperidine series yielded potent antagonists for the human P2X7 receptor, but these often had lower potency for the rat receptor, along with issues like CYP inhibition, poor metabolic stability, and low solubility. researchgate.net

Further work concentrated on the SAR of the N-linked heterocycle. This optimization not only boosted the potency at the human P2X7 receptor but also led to compounds with significant potency at the rat P2X7 receptor. researchgate.net This was a critical step for enabling robust preclinical evaluation in rodent models. These efforts culminated in the identification of compounds with good physicochemical properties, favorable pharmacokinetic profiles, and efficient central nervous system (CNS) penetration. researchgate.net

JNJ-55308942 emerged from this rigorous optimization process. It was selected as a clinical candidate due to its significant improvements in solubility and protein binding (resulting in an increased free fraction) compared to the lead molecule, JNJ-54175446, while preserving superior P2X7 pharmacology. frontiersin.org The chemical structure of JNJ-55308942 features a (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H- frontiersin.orgCurrent time information in Bangalore, IN.nih.govtriazolo[4,5-c]pyridin-5(4H)-yl)methanone core. wikipedia.org The presence of the 2-fluoro-3-(trifluoromethyl)phenyl moiety is a notable feature, differing from the 2-chloro-3-trifluoromethylphenyl moiety in JNJ-54175446.

Comparative Pharmacological Profiling of JNJ-55308942 Analogs

The pharmacological profiling of JNJ-55308942 and its analogs was crucial in establishing its credentials as a clinical candidate. This involved a comprehensive assessment of its potency, selectivity, and functional activity across various species and in different assay systems.

JNJ-55308942 demonstrated high affinity and potency as a P2X7 antagonist across multiple species. nih.govfrontiersin.org In vitro studies confirmed its potent blockade of the P2X7 ion channel. nih.gov The compound was found to be a potent antagonist of the human P2X7 receptor with an IC50 of 10 nM and a Ki of 7.1 nM. medchemexpress.com It also showed high potency against the rat P2X7 receptor with an IC50 of 15 nM and a Ki of 2.9 nM. medchemexpress.com

A key aspect of its pharmacological profile is its ability to inhibit the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine, which is a downstream consequence of P2X7 receptor activation. wikipedia.orgnih.gov JNJ-55308942 effectively attenuated IL-1β release in human blood, mouse blood, and mouse microglia in a concentration-dependent manner. nih.govmedchemexpress.com

The selectivity of JNJ-55308942 was also rigorously evaluated. It showed no significant activity against other P2X subtypes, including P2X1, P2X2, P2X3, P2X4 homomers, and P2X2/3 heteromers at concentrations up to 10 μM. nih.gov Furthermore, it did not show significant interaction with a broad panel of other receptors and enzymes. nih.gov

The following tables summarize the comparative pharmacological data for JNJ-55308942 and related P2X7 antagonists.

Table 1: In Vitro Potency of JNJ-55308942 and Analogs

| Compound | Species | Assay | Potency (IC50) | Binding Affinity (Ki) | Reference |

| JNJ-55308942 | Human | Ca2+ flux | 10 nM | 7.1 nM | medchemexpress.com |

| Rat | Ca2+ flux | 15 nM | 2.9 nM | medchemexpress.com | |

| Human | - | - | 8.1 pKi | medchemexpress.com | |

| Rat | - | - | 8.5 pKi | medchemexpress.com | |

| JNJ-54175446 | Human | - | 8.46 nM | 8.3 nM | frontiersin.org |

| Rat | - | 8.81 nM | 8.3 nM | frontiersin.org | |

| JNJ-47965567 | Human | - | - | 7.9 pKi | researchgate.net |

| JNJ-42253432 | Human | Ca2+ flux | 20 nM | - | |

| Rat | Ca2+ flux | 16 nM | - |

Table 2: In Vitro IL-1β Release Inhibition by JNJ-55308942

| System | Potency (pIC50) | Reference |

| Human Blood | 6.7 ± 0.07 | researchgate.net |

| Human Monocytes | 7.5 ± 0.07 | researchgate.net |

| Rat Microglia | 7.1 ± 0.1 | researchgate.net |

These data highlight the successful outcome of the medicinal chemistry program that led to JNJ-55308942, a compound with a well-balanced profile of high potency, selectivity, and desirable preclinical properties for CNS applications.

Broader Therapeutic Implications from Preclinical Research and Future Directions

Preclinical Evidence Supporting Therapeutic Potential in Neuropsychiatric Conditions

Preclinical research has established a strong link between the P2X7 receptor, neuroinflammation, and the pathophysiology of mood disorders. whiterose.ac.uk The activation of the P2X7 receptor by ATP is a key step in the release of the pro-inflammatory cytokine IL-1β, which in turn contributes to neuroinflammation and microglial activation. nih.govnih.govresearchgate.net JNJ-55308942 has demonstrated its ability to potently antagonize this process. nih.govnih.govresearchgate.net

In various animal models, JNJ-55308942 has shown promise in addressing conditions linked to neuroinflammation and anhedonia, a core symptom of depression. nih.govnih.gov For instance, in a lipopolysaccharide (LPS) induced model of microglial activation in mice, JNJ-55308942 was found to attenuate this activation. nih.govnih.gov Furthermore, in a Bacillus Calmette-Guerin (BCG) model of depression in rodents, the compound reversed deficits in sucrose (B13894) preference and social interaction, suggesting its potential antidepressant effects are linked to its neuroinflammatory modulating properties. nih.govnih.govfrontiersin.org

A key finding from a rat model of chronic stress-induced anhedonia was the reversal of sucrose intake deficits by JNJ-55308942. nih.govnih.govnih.gov This effect was correlated with high occupancy of P2X7 receptors in the brain, providing strong evidence of target engagement and its functional consequences. nih.govnih.gov These findings collectively suggest that a brain-penetrant P2X7 antagonist like JNJ-55308942 could be a valuable therapeutic strategy for a range of neuropsychiatric disorders where neuroinflammation is a contributing factor. nih.gov

Preclinical Models and Key Findings for JNJ-55308942

| Preclinical Model | Key Findings | References |

|---|---|---|

| Lipopolysaccharide (LPS)-induced microglial activation (mice) | Attenuated microglial activation. | nih.gov, nih.gov |

| Bacillus Calmette-Guerin (BCG)-induced depression (rodents) | Reversed deficits in sucrose preference and social interaction. | nih.gov, nih.gov, frontiersin.org |

| Chronic stress-induced anhedonia (rats) | Reversed deficits in sucrose intake, correlated with high brain P2X7 receptor occupancy. | nih.gov, nih.gov, nih.gov |

| Bz-ATP-induced IL-1β release (rats) | Blocked the release of this pro-inflammatory cytokine in the brain. | nih.gov, nih.gov, frontiersin.org |

Contribution of JNJ-55308942 Research to the Understanding of P2X7 Receptor Biology and Pharmacology

The development and characterization of JNJ-55308942 have significantly advanced our knowledge of the P2X7 receptor's role in health and disease. As a high-affinity, selective, and brain-penetrant antagonist, it has served as a critical tool for probing the in vivo functions of this receptor. nih.govresearchgate.netfrontiersin.org

Research with JNJ-55308942 has solidified the understanding that P2X7 receptor antagonism can effectively modulate neuroinflammation by inhibiting the release of IL-1β. nih.govresearchgate.netresearchgate.net The ability of this compound to cross the blood-brain barrier and engage with its target in the central nervous system has been a crucial aspect of this research, allowing for the direct investigation of the central effects of P2X7 antagonism. nih.govfrontiersin.org

The use of JNJ-55308942 in preclinical studies has helped to elucidate the "on-demand" nature of the P2X7 receptor. frontiersin.org This receptor is typically activated by high concentrations of ATP, which are often present during pathological events, making it an attractive drug target. frontiersin.org An antagonist like JNJ-55308942 is expected to have minimal effects under normal physiological conditions, only exerting its therapeutic action when the receptor is pathologically activated. frontiersin.org This targeted approach holds promise for minimizing off-target effects.

Furthermore, the development of JNJ-55308942, alongside other P2X7 antagonists, has spurred the creation of valuable research tools, including radioligands for positron emission tomography (PET) imaging. frontiersin.orgnih.gov These tools are instrumental for studying P2X7 receptor distribution and occupancy in the brain, both in preclinical models and potentially in human subjects, further enhancing our understanding of its role in various CNS disorders. frontiersin.org

Unexplored Avenues in Preclinical Development and Mechanistic Understanding

Despite the significant progress made, several areas of preclinical research warrant further investigation to fully understand the therapeutic potential and underlying mechanisms of JNJ-55308942 and P2X7 receptor modulation.

The complex nature of neuropsychiatric and neurodegenerative disorders often necessitates multi-targeted therapeutic approaches. nih.gov Future preclinical research should explore the potential synergistic effects of combining JNJ-55308942 with other therapeutic agents. researchgate.netnih.gov For instance, investigating its co-administration with traditional antidepressants, anti-inflammatory drugs, or agents targeting other neurotransmitter systems could reveal enhanced efficacy in relevant disease models. nih.gov Identifying effective combination therapies in preclinical settings could pave the way for more robust and effective clinical treatment strategies.

To further dissect the intricate role of the P2X7 receptor in various pathologies, the development and utilization of more sophisticated preclinical models are essential. This includes the use of advanced in vitro systems, such as 3D organoids or co-culture systems that more accurately mimic the cellular environment of the brain. In vivo, the use of genetic models that allow for cell-type-specific manipulation of P2X7 receptor expression would provide a more nuanced understanding of its function in different cell populations. These advanced models will be instrumental in uncovering novel aspects of P2X7 biology and identifying new therapeutic opportunities.

Q & A

Q. What is the molecular mechanism of JNJ-55308942 in modulating neuroinflammatory pathways?

JNJ-55308942 acts as a high-affinity, selective, brain-penetrant P2X7 receptor antagonist, blocking ATP-induced activation of the receptor. This inhibition reduces IL-1β release from microglia, a key mediator of neuroinflammation. Preclinical studies demonstrate concentration-dependent suppression of IL-1β in human and murine blood (IC₅₀ = 10–15 nM) and attenuation of LPS-induced microglial activation in mice . Methodologically, researchers should validate target engagement using autoradiography to quantify brain receptor occupancy or measure IL-1β levels via ELISA in in vitro and in vivo models .

Q. How is the blood-brain barrier (BBB) penetration of JNJ-55308942 quantified in preclinical studies?

BBB penetration is assessed via brain/plasma ratio measurements in rodents, with JNJ-55308942 achieving a ratio of ~1.0. Advanced methods include PET imaging with radiolabeled analogs (e.g., ¹⁸F-JNJ-64413739) to visualize receptor occupancy in nonhuman primate brains . Researchers should pair pharmacokinetic (PK) profiling (e.g., AUC, Cmax) with ex vivo receptor binding assays to confirm functional brain exposure .

Q. What experimental models are most appropriate for studying JNJ-55308942’s antidepressant effects?

Validated models include:

- BCG-induced depression : Measures sucrose preference and social interaction deficits, linked to neuroinflammatory pathways.

- Chronic stress paradigms : Evaluates sustained P2X7 activation and IL-1β elevation in rodents. Researchers must standardize dosing (e.g., 30 mg/kg orally in mice) and include control groups treated with LPS or Bz-ATP to confirm P2X7-specific effects .

Q. How should researchers characterize JNJ-55308942’s selectivity for P2X7 over other purinergic receptors?

Use in vitro competitive binding assays against recombinant human P2X1–7 receptors. JNJ-55308942 shows >100-fold selectivity for P2X7 (Ki = 2.9–7.1 nM) compared to other P2X subtypes. Cross-validate with functional assays (e.g., calcium flux in HEK293 cells expressing P2X receptors) to rule off-target effects .

Advanced Research Questions

Q. How can researchers address discrepancies in JNJ-55308942’s efficacy between acute LPS models and chronic stress paradigms?

Discrepancies may arise from differences in neuroinflammatory temporal dynamics. In acute LPS models, IL-1β release peaks within hours, while chronic stress induces sustained microglial activation. To reconcile findings:

Q. What methodologies are critical for validating JNJ-55308942’s receptor occupancy in translational PET studies?

Key steps include:

- Radiotracer validation : Compare ¹⁸F-JNJ-64413739 binding in P2X7-knockout vs. wild-type animals.

- Dose-blocking experiments : Pre-treat animals with JNJ-55308942 to confirm competitive displacement of the radiotracer (e.g., 81% receptor occupancy at 5 mg/kg) .

- Kinetic modeling : Use Logan graphical analysis to quantify binding potential in vivo .

Q. What methodological considerations are critical when translating JNJ-55308942’s preclinical efficacy to clinical trials for mood disorders?

- Biomarker selection : Measure CSF IL-1β or peripheral inflammatory markers (e.g., CRP) to correlate target engagement with clinical outcomes.

- Dosing optimization : Align human PK parameters with preclinical efficacious exposures (e.g., ED₅₀ = 0.07 mg/kg in rats) .

- Trial design : Incorporate adaptive protocols to adjust dosing based on interim biomarker analyses, as seen in discontinued bipolar depression trials .

Q. How can researchers resolve conflicting data on JNJ-55308942’s role in microglial activation vs. neuronal plasticity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.